Columbianadin
Overview
Description
Columbianadin (CBN) is an alpha, beta-unsaturated carboxylic ester obtained by formal condensation of the carboxy group of angelic acid with the hydroxy group of 2-[(8S)-2-oxo-8,9-dihydro-2H-furo2,3-hbenzopyran-8-yl]propan-2-ol . It has roles as an anti-inflammatory agent, an apoptosis inducer, a hepatoprotective agent, an antineoplastic agent, a rat metabolite, and a plant metabolite .
Molecular Structure Analysis
Columbianadin has a molecular formula of C19H20O5 and a molecular weight of 328.36 . The IUPAC name is 2-[(8S)-2-oxo-8,9-dihydrofuro[2,3-h]chromen-8-yl]propan-2-yl (Z)-2-methylbut-2-enoate .
Chemical Reactions Analysis
Columbianadin was reported to exhibit anti-inflammatory, analgesic, calcium channel blocking, and antitumor activities . A sensitive LC-MS/MS method has been validated to determine the concentration of Columbianadin in rat plasma after intravenous administration .
Physical And Chemical Properties Analysis
Columbianadin is a white needle-like crystal, soluble in methanol, ethyl acetate, chloroform, acetone, and ether . It has a molecular formula of C19H20O5 and a molecular weight of 328.36 .
Scientific Research Applications
Anti-Cancer Properties
Columbianadin has been identified as a potent inhibitor of cell proliferation in cancer cells. Specifically, in HCT116 colon cancer cells, Columbianadin induces apoptosis at low concentrations and necroptosis at higher concentrations. This dual mechanism of action involves the modulation of critical apoptotic and necroptotic signaling molecules, such as caspase-9, caspase-3, Bax, Bcl-2, Bim, Bid, RIP-3, and caspase-8. The compound also triggers the accumulation of reactive oxygen species (ROS) and disrupts the balance of intracellular antioxidant enzymes, highlighting its potential as a natural anti-cancer agent (Kang et al., 2016).
Anti-Inflammatory Effects
The anti-inflammatory effects of Columbianadin have been attributed to its ability to suppress the lipopolysaccharide (LPS)-induced inflammatory response in THP-1 cells. The mechanism involves the inactivation of the NOD1 and NF-κB p65 signaling pathways, which are crucial for the production of inflammatory cytokines. Columbianadin's action on these pathways suggests its potential as a therapeutic agent for inflammatory diseases (Zhang et al., 2019).
Modulation of Platelet Activation and Vascular Thrombosis
Research has also demonstrated Columbianadin's effect on modulating human platelet activation and preventing vascular thrombotic formation. It specifically inhibits platelet aggregation induced by collagen, without affecting other agonists. This selective inhibition involves the suppression of key signaling pathways, including the phospholipase C (PLC)γ2-Protein Kinase C (PKC) cascade, and affects the activation of Akt and extracellular signal-regulated kinases (ERKs)/Jun N-terminal kinases (JNKs). These findings suggest Columbianadin's potential in treating thromboembolic disorders (Hou et al., 2020).
Pharmacokinetic Studies
Pharmacokinetic studies on Columbianadin have shed light on its distribution and metabolism in rats. A study focused on the tissue distribution of Columbianadin and its active metabolite Columbianetin after intravenous administration revealed rapid distribution across various tissues, with the heart showing the highest uptake. This suggests the heart as a potential primary target tissue for Columbianadin's pharmacological effects (Zhang & Yang, 2016).
Future Directions
Columbianadin has been reported to have numerous biological activities, including anticancer and platelet aggregation inhibiting properties . It has the potential to be a candidate in the development of anti-cancer agents derived from natural products . Further studies are needed to explore its potential therapeutic uses and mechanisms of action .
properties
IUPAC Name |
2-[(8S)-2-oxo-8,9-dihydrofuro[2,3-h]chromen-8-yl]propan-2-yl (Z)-2-methylbut-2-enoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20O5/c1-5-11(2)18(21)24-19(3,4)15-10-13-14(22-15)8-6-12-7-9-16(20)23-17(12)13/h5-9,15H,10H2,1-4H3/b11-5-/t15-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRIBPWOXWIRQOQ-GHAIFCDISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C(C)C(=O)OC(C)(C)C1CC2=C(O1)C=CC3=C2OC(=O)C=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C(/C)\C(=O)OC(C)(C)[C@@H]1CC2=C(O1)C=CC3=C2OC(=O)C=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401317565 | |
Record name | Columbianadin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401317565 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Columbianadin | |
CAS RN |
5058-13-9 | |
Record name | Columbianadin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5058-13-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Columbianadin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005058139 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Columbianadin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401317565 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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